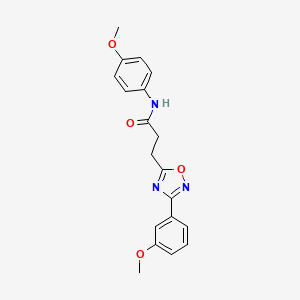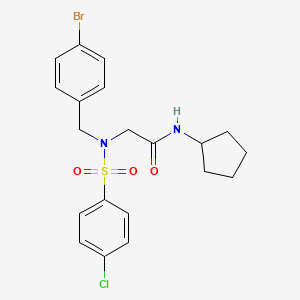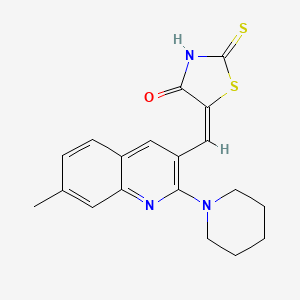
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide, also known as CXB, is a chemical compound that has been extensively studied for its potential use in scientific research. CXB is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair and cell death pathways. In
作用機序
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide works by inhibiting the activity of PARP, an enzyme that plays a crucial role in DNA repair and cell death pathways. When DNA is damaged, PARP is activated to repair the damage. However, if the damage is too severe, PARP can trigger cell death pathways. By inhibiting PARP, N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide can prevent the repair of damaged DNA and trigger cell death pathways, leading to the death of cancer cells.
Biochemical and Physiological Effects:
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide has been shown to have several biochemical and physiological effects. In cancer cells, N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide can induce DNA damage, inhibit DNA repair, and trigger cell death pathways. N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide has also been shown to have anti-inflammatory effects and can reduce oxidative stress in cells. In animal models, N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide has been shown to reduce infarct size in stroke models and improve cardiac function in myocardial infarction models.
実験室実験の利点と制限
One of the main advantages of using N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide in lab experiments is its potency and specificity as a PARP inhibitor. N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide has been shown to be more potent than other PARP inhibitors such as olaparib and rucaparib. However, one of the limitations of using N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide. One area of research is the development of more soluble forms of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide that can be used in a wider range of experiments. Another area of research is the development of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide derivatives with improved potency and specificity as PARP inhibitors. Finally, N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide could be studied for its potential use in combination therapies with other cancer treatments such as chemotherapy and radiation therapy.
合成法
The synthesis of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide involves the condensation of 3-nitrobenzoyl chloride with N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)amine in the presence of a base such as triethylamine. The resulting compound is then purified by column chromatography to obtain pure N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide.
科学的研究の応用
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide has been extensively studied for its potential use in scientific research, particularly in the field of cancer research. PARP inhibitors such as N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide have been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to improved treatment outcomes. N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide has also been studied for its potential use in treating other diseases such as stroke, myocardial infarction, and neurodegenerative diseases.
特性
IUPAC Name |
N-cyclohexyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-16-10-11-17-13-19(23(28)25-22(17)12-16)15-26(20-7-3-2-4-8-20)24(29)18-6-5-9-21(14-18)27(30)31/h5-6,9-14,20H,2-4,7-8,15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTINXKGBPLQHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3CCCCC3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-3-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![N-(5-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711626.png)
![2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B7711629.png)